Thiophene, 3-bromo-4-ethoxy-(9CI)
Description
Contextualization within Substituted Thiophene (B33073) Chemistry
Substituted thiophenes are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a wide array of therapeutic properties and finding applications in materials science. nih.gov The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, can be functionalized at various positions to tune its electronic and physical properties. nih.govresearchgate.net The introduction of substituents like halogens and alkoxy groups, as seen in 3-bromo-4-ethoxythiophene, is a key strategy for creating tailored molecules. The bromine atom serves as a versatile handle for further chemical transformations, most notably cross-coupling reactions, while the ethoxy group acts as an electron-donating group, influencing the electronic characteristics of the thiophene ring and any resulting polymers. rsc.orgresearchgate.net
The study of 3,4-disubstituted thiophenes is particularly significant as the substitution pattern can lead to polymers with high stereoregularity and enhanced effective conjugation, which are desirable properties for electronic materials. nih.govorgsyn.org The presence of an alkoxy group at the 3-position can also influence the reactivity and stability of the molecule; for instance, some 2-bromo-3-alkoxythiophenes have been observed to undergo spontaneous polymerization. researchgate.net
Significance as a Building Block in Organic Synthesis and Materials Science
The strategic placement of the bromo and ethoxy groups makes 3-bromo-4-ethoxythiophene a highly valuable building block. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.netorgsyn.orgmdpi.com These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors.
In materials science, 3,4-dialkoxythiophene derivatives are precursors to some of the most successful conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.netdocbrown.info These polymers are prized for their high conductivity, stability, and processability, leading to their use in a wide range of applications including:
Antistatic coatings researchgate.netdocbrown.info
Organic light-emitting diodes (OLEDs) researchgate.netdocbrown.info
Organic field-effect transistors (OFETs) researchgate.netdocbrown.info
Photovoltaics researchgate.netdocbrown.info
Electrochromic devices researchgate.netdocbrown.info
Sensors mdpi.com
Energy storage systems orgsyn.org
The ethoxy group in 3-bromo-4-ethoxythiophene contributes to a lower oxidation potential of the corresponding polymer, which is a beneficial characteristic for these applications. nih.gov
Overview of Contemporary Research Trajectories
Current research involving 3,4-disubstituted thiophenes, including alkoxy-substituted derivatives like 3-bromo-4-ethoxythiophene, is largely focused on the development of novel functional materials for organic electronics. Scientists are exploring how variations in the alkoxy side chain and the use of this monomer in copolymerizations can fine-tune the properties of the resulting polymers for specific applications. For example, research into polymers derived from similar monomers, such as poly(3-(4-trifluoromethyl)-phenyl)-thiophene, has shown their potential in the development of selective sensors for synthetic stimulants. mdpi.com
Furthermore, the exploration of new synthetic methodologies to access these building blocks more efficiently and with greater control over their substitution patterns remains an active area of investigation. mdpi.com The development of more efficient catalysts and reaction conditions for the cross-coupling reactions of these monomers is also a key focus, aiming to create more complex and functional polymeric and oligomeric materials. orgsyn.org
Physicochemical Properties of Thiophene, 3-bromo-4-ethoxy-(9CI)
| Property | Value |
| Molecular Formula | C6H7BrOS |
| Molecular Weight | 207.09 g/mol |
| Appearance | Likely a colorless to yellow liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Note: Experimental data for this specific compound is not widely available. The properties listed are based on the molecular formula and comparison with similar compounds like 3-bromo-4-ethylthiophene (B2399330) and 3-bromo-4-methylthiophene. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrOS |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
3-bromo-4-ethoxythiophene |
InChI |
InChI=1S/C6H7BrOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
FFVWRPRFYKPFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for Thiophene, 3 Bromo 4 Ethoxy 9ci and Its Derivatives
Regioselective Functionalization of Thiophene (B33073) Scaffolds
The precise placement of substituents on the thiophene ring is paramount in the synthesis of 3-bromo-4-ethoxythiophene. This necessitates a deep understanding of the directing effects of the substituents and the mechanisms of the reactions employed.
Bromination Strategies for Thiophene Ring Systems
Direct bromination of thiophene is often non-selective and can lead to a mixture of polybrominated products. Therefore, the synthesis of 3-brominated thiophenes typically involves more controlled methods. One common strategy begins with the exhaustive bromination of thiophene to produce 2,3,4,5-tetrabromothiophene. This is followed by selective debromination reactions. For instance, the use of zinc dust in acetic acid can selectively remove the α-bromine atoms, yielding 3,4-dibromothiophene scispace.comnsf.gov. Further controlled debromination can potentially lead to 3-bromothiophene (B43185) scispace.comorgsyn.org. The synthesis of 3-bromothiophene can also be achieved by the debromination of 2,3,5-tribromothiophene wikipedia.org.
| Starting Material | Reagents | Product | Reference |
| Thiophene | Liquid Bromine | 2,3,4,5-Tetrabromothiophene | google.com |
| 2,3,4,5-Tetrabromothiophene | Zinc, Acetic Acid | 3,4-Dibromothiophene | scispace.comnsf.gov |
| 2,3,5-Tribromothiophene | Zinc, Acetic Acid | 3-Bromothiophene | scispace.com |
Ethoxylation and Alkoxylation Techniques
The introduction of an ethoxy group onto a thiophene ring can be accomplished through several methods, with nucleophilic aromatic substitution being a prominent approach. For the synthesis of 3-bromo-4-ethoxythiophene, a plausible precursor is 3,4-dibromothiophene. The reaction of 3,4-dibromothiophene with sodium ethoxide in a suitable solvent is a potential route. A similar reaction has been documented for the synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene using sodium methoxide in the presence of a copper catalyst google.com. This suggests that a regioselective mono-substitution might be achievable by carefully controlling the reaction stoichiometry and conditions, although the relative reactivity of the bromine atoms at the 3- and 4-positions would be a critical factor in determining the product distribution. The thiophene ring is known to be more reactive towards nucleophilic substitution than corresponding benzene (B151609) compounds uoanbar.edu.iq.
Alternative modern methods for forming C-O bonds, such as the Buchwald-Hartwig amination, have been extended to etherification reactions and could potentially be adapted for the ethoxylation of a brominated thiophene precursor wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgnih.gov. The Ullmann condensation is another classic copper-catalyzed reaction for the formation of aryl ethers and could be a viable method for the ethoxylation of a bromothiophene nsf.govwikipedia.orgorganic-chemistry.orgmdpi.com.
Multi-step Synthetic Sequences Incorporating Thiophene, 3-bromo-4-ethoxy-(9CI)
Once synthesized, 3-bromo-4-ethoxythiophene serves as a versatile intermediate for the construction of more complex molecular architectures. The presence of the bromine atom at the 3-position provides a handle for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom can be readily converted into an organometallic species, such as a Grignard reagent wikipedia.orgadichemistry.comsigmaaldrich.com or an organolithium compound, by reaction with magnesium or an organolithium reagent like n-butyllithium growingscience.com. These nucleophilic thiophene derivatives can then be reacted with a wide range of electrophiles.
Furthermore, the C-Br bond is amenable to participation in various palladium-catalyzed cross-coupling reactions. These include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds mdpi.com.
Stille Coupling: Coupling with organostannanes orgsyn.orgresearchgate.net.
Heck Coupling: Reaction with alkenes blucher.com.br.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties blucher.com.brscirp.orgscirp.org.
These reactions would typically occur at the 3-position, allowing for the introduction of a wide array of substituents and the construction of complex molecules, including conjugated polymers and pharmacologically active compounds.
Novel and Green Chemistry Approaches in Thiophene Synthesis
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of thiophene derivatives.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often reduce the formation of byproducts researchgate.netacs.orgrsc.orgcnr.it. The synthesis of alkoxythiophenes and their subsequent functionalization via cross-coupling reactions can be significantly enhanced by the use of microwave irradiation researchgate.netacs.orgrsc.orgcnr.itscilit.com.
The use of ionic liquids as alternative reaction media is another green chemistry approach rsc.orgtandfonline.comacs.org. Their low vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive solvents for various chemical transformations, including the synthesis and functionalization of thiophenes rsc.orgtandfonline.comacs.orgnih.gov. The use of ionic liquids can also facilitate catalyst recycling nih.gov.
Flow chemistry offers advantages in terms of safety, scalability, and process control. The synthesis of substituted thiophenes in continuous flow reactors can lead to improved yields and purity, as well as reduced reaction times and waste generation.
| Green Chemistry Approach | Key Advantages | Potential Application in 3-bromo-4-ethoxythiophene Synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced byproducts | Ethoxylation of 3,4-dibromothiophene; Cross-coupling reactions |
| Ionic Liquids as Solvents | Low volatility, thermal stability, potential for catalyst recycling | Nucleophilic substitution and cross-coupling reactions |
| Flow Chemistry | Improved safety, scalability, and process control | Continuous production of the target compound and its precursors |
Reactivity and Mechanistic Investigations of Thiophene, 3 Bromo 4 Ethoxy 9ci
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, including thiophenes. The mechanism typically involves the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org In 3-bromo-4-ethoxythiophene, the regiochemical outcome of EAS is dictated by the combined directing effects of the bromo and ethoxy substituents.
The thiophene (B33073) ring itself is more reactive towards electrophiles than benzene (B151609). The substituent effects within the thiophene ring can be analyzed similarly to those in benzene derivatives. researchgate.netyoutube.com
Ethoxy Group (-OEt): Located at the C4 position, the ethoxy group is a strong activating group due to the +R (resonance) effect, where the oxygen's lone pairs donate electron density to the ring. This effect significantly stabilizes the cationic intermediate. It is an ortho, para-director. In this case, it directs towards the adjacent C3 and C5 positions.
Bromo Group (-Br): Located at the C3 position, the bromo group is a deactivating group due to its -I (inductive) effect, which withdraws electron density from the ring. However, through its +R effect, it also directs incoming electrophiles to the ortho and para positions (C2 and C5, respectively). libretexts.org
In 3-bromo-4-ethoxythiophene, the two available positions for substitution are C2 and C5. The powerful activating and directing effect of the C4-ethoxy group strongly favors substitution at the C5 position. The C2 position is sterically hindered by the adjacent C3-bromo group and is electronically less favored compared to the C5 position, which benefits from the strong activation by the para-ethoxy group. Therefore, electrophilic substitution on 3-bromo-4-ethoxythiophene is predicted to occur with high regioselectivity at the C5 position. Common electrophilic reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions, all of which would be expected to yield the 5-substituted product. commonorganicchemistry.com
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike EAS, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com
In the case of Thiophene, 3-bromo-4-ethoxy-(9CI), the leaving group is the bromide at the C3 position. For a standard SNAr mechanism to proceed, activating EWGs would need to be present at the C2 and/or C4 positions. However, the substrate contains a strongly electron-donating ethoxy group at the C4 position. This group increases the electron density of the thiophene ring, thereby destabilizing the anionic Meisenheimer complex required for the SNAr mechanism.
Due to the absence of any activating EWGs and the presence of a deactivating (for SNAr) electron-donating group, 3-bromo-4-ethoxythiophene is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. libretexts.orgbyjus.com Reactions would likely require exceptionally harsh conditions or proceed through alternative, higher-energy pathways that are not commonly observed for this type of substrate.
Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromo Moiety
The bromo substituent at the C3 position of 3-bromo-4-ethoxythiophene serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and offer a powerful method for elaborating the thiophene core. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the Pd(0) catalyst to the carbon-bromine bond, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, prized for its operational simplicity, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents. mdpi.com The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.
For 3-bromo-4-ethoxythiophene, Suzuki coupling provides a direct method to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. The reaction is typically catalyzed by a Pd(0) complex, often generated in situ from a Pd(II) precatalyst, in the presence of a base. The base is crucial for the transmetalation step, activating the organoboron reagent. The synthesis of various diarylthiophenes from dibromothiophenes using catalysts like Pd(OAc)2/PPh3 demonstrates the utility of this method for thiophene functionalization. researchgate.net Similarly, 3,4-biaryl-2,5-dichlorothiophene derivatives have been synthesized from 3,4-dibromo-2,5-dichlorothiophene (B1310887) using a Pd(PPh3)4 catalyst and K3PO4 as the base, highlighting a viable system for coupling at the 3- and 4-positions of a thiophene ring. mdpi.com
The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups and the fact that the organostannanes are often unreactive to many other reaction conditions, allowing them to be carried through multi-step syntheses. libretexts.org The primary drawback is the toxicity of the tin reagents and byproducts. wikipedia.org
The application of Stille coupling to 3-bromo-4-ethoxythiophene would allow for the introduction of alkyl, alkenyl, aryl, and alkynyl groups at the C3 position. The reaction mechanism follows the standard cross-coupling catalytic cycle. Research on other substituted bromothiophenes, such as the coupling of 2,5-dibromo-3-methylthiophene, provides precedent for the successful application of Stille reactions on this class of compounds. jcu.edu.au The choice of palladium catalyst, ligands, and solvent can be optimized to achieve high yields. nih.gov
Negishi Coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reactions under milder conditions. organic-chemistry.org The Negishi coupling is notable for its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds with high efficiency. wikipedia.org This method would be highly effective for coupling 3-bromo-4-ethoxythiophene with a range of alkyl, aryl, and vinyl zinc halides. The reactions are typically catalyzed by palladium or nickel complexes. organic-chemistry.orgwikipedia.org
Kumada Coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, employing Grignard reagents (organomagnesium halides). organic-chemistry.orgwikipedia.org This method is advantageous due to the low cost and ready availability of Grignard reagents. chem-station.com Nickel or palladium catalysts are commonly used. jcu.edu.au The high reactivity of Grignard reagents, however, limits the tolerance for certain functional groups (e.g., esters, ketones) on the coupling partners. chem-station.com For a substrate like 3-bromo-4-ethoxythiophene, Kumada coupling represents a powerful tool for introducing alkyl and aryl groups, particularly when functional group compatibility is not a concern. The method has been widely used in the synthesis of polythiophenes and other functional materials. wikipedia.orgresearchgate.net
Heck Reaction creates a C-C bond between an organic halide and an alkene in the presence of a Pd catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is a powerful method for the vinylation of aryl and vinyl halides. Applying the Heck reaction to 3-bromo-4-ethoxythiophene would allow for the synthesis of 3-alkenyl-4-ethoxythiophenes, which are valuable intermediates for polymerization and further functionalization. The reaction generally proceeds with high trans selectivity. organic-chemistry.org The catalytic system typically consists of a palladium source, such as Pd(OAc)₂, often with a phosphine (B1218219) ligand, and an organic or inorganic base. youtube.com
Sonogashira Coupling is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. For 3-bromo-4-ethoxythiophene, the Sonogashira reaction provides a direct route to 3-alkynyl-4-ethoxythiophenes. These products are highly useful building blocks in materials science and medicinal chemistry. The reaction is typically carried out under mild conditions with a palladium catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base which often serves as the solvent. epa.gov
Lithium-Halogen Exchange and Subsequent Quenching Reactions
Lithium-halogen exchange is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of 3-bromo-4-ethoxythiophene, this reaction involves the treatment of the starting material with a strong organolithium base, typically at low temperatures, to generate a highly reactive 4-ethoxy-3-thienyllithium intermediate. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 3-position of the thiophene ring.
The reaction is generally rapid, proceeding through an "ate" complex, and the rate of exchange follows the trend I > Br > Cl. harvard.eduresearchgate.net The presence of the electron-donating ethoxy group at the 4-position is expected to influence the reactivity and stability of the resulting organolithium intermediate. Cryogenic conditions, often around -78 °C, are typically employed to minimize side reactions, such as the decomposition of the organolithium species. nih.gov
Commonly used organolithium reagents for this transformation include n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi). harvard.edu The choice of solvent is also critical, with ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) being common, as they can solvate the lithium cation and promote the reaction. researchgate.net
| Reagent/Electrophile | Product | Reaction Type | Reference |
| n-BuLi then CO₂ | 4-Ethoxythiophene-3-carboxylic acid | Carboxylation | beilstein-journals.org |
| n-BuLi then DMF | 4-Ethoxythiophene-3-carbaldehyde | Formylation | orgsyn.org |
| n-BuLi then R₂NCHO | 4-Ethoxy-N,N-dialkylthiophene-3-carboxamide | Amidation | ias.ac.in |
This table presents plausible quenching reactions based on general reactivity patterns of organolithium compounds. Specific yields for 3-bromo-4-ethoxythiophene were not found in the searched literature.
Following the lithium-halogen exchange, the resulting 4-ethoxy-3-thienyllithium can be trapped with various electrophiles. For instance, quenching with carbon dioxide (CO₂) would yield 4-ethoxythiophene-3-carboxylic acid. beilstein-journals.org Reaction with N,N-dimethylformamide (DMF) would introduce a formyl group, leading to the formation of 4-ethoxythiophene-3-carbaldehyde. orgsyn.org Furthermore, treatment with dialkylformamides can produce the corresponding amides. ias.ac.in These subsequent reactions highlight the synthetic utility of the lithium-halogen exchange for introducing key functional groups onto the thiophene scaffold.
Radical Chemistry and Oxidative Coupling of Substituted Thiophenes
The radical chemistry of thiophenes, particularly oxidative coupling, is of significant interest for the synthesis of conjugated polymers. Poly(3,4-alkoxythiophene)s, such as the well-known poly(3,4-ethylenedioxythiophene) (PEDOT), exhibit remarkable electronic and optical properties, making them valuable materials in organic electronics. rsc.org
The polymerization of 3,4-alkoxythiophenes can be achieved through chemical or electrochemical methods. researchgate.net In chemical oxidative polymerization, an oxidizing agent such as iron(III) chloride (FeCl₃) is typically used to generate radical cations from the monomeric thiophene units. These radical cations then couple to form dimers, oligomers, and ultimately, the polymer. The ethoxy group at the 4-position of 3-bromo-4-ethoxythiophene would likely influence the polymerization process, although the presence of the bromine atom could complicate the reaction, potentially leading to side reactions or affecting the final polymer's properties.
While specific studies on the radical chemistry of 3-bromo-4-ethoxythiophene are not prevalent in the searched literature, the general principles of poly(3,4-alkoxythiophene) synthesis provide a framework for understanding its potential in this area. The electro-donating nature of the alkoxy groups facilitates the oxidation of the thiophene ring, which is a key step in the polymerization process. rsc.org
| Polymerization Method | Key Reagents/Conditions | Resulting Polymer | Reference |
| Chemical Oxidative Polymerization | FeCl₃, CHCl₃ | Poly(4-ethoxy-3-thienylene) (hypothetical) | researchgate.net |
| Electropolymerization | Applied potential, electrolyte solution | Poly(4-ethoxy-3-thienylene) film on electrode (hypothetical) | rsc.org |
This table outlines potential polymerization pathways for 3-bromo-4-ethoxythiophene based on the known chemistry of related 3,4-alkoxythiophenes.
Functional Group Interconversions on the Thiophene, 3-bromo-4-ethoxy-(9CI) Scaffold
The bromo and ethoxy groups on the thiophene ring serve as handles for a variety of functional group interconversions, further expanding the synthetic utility of this compound.
The bromine atom can be replaced through various transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed cyanation reaction can convert the bromo group into a nitrile. This nitrile can then be a versatile intermediate; for instance, it can be reduced to a primary amine, as demonstrated in the synthesis of [(4-Ethoxy-3-thienyl)methyl]amine.
Other potential transformations of the bromo group include Suzuki, Stille, and Heck couplings, which would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position. vanderbilt.edu
The ethoxy group, while generally more stable, can potentially be cleaved under harsh acidic conditions to yield the corresponding 4-hydroxythiophene derivative. However, such reactions often require forcing conditions and may not be compatible with other functional groups in the molecule.
| Starting Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Bromo | Pd catalyst, Zn(CN)₂ | Nitrile | Cyanation |
| Nitrile | LiAlH₄ or H₂/catalyst | Amine | Reduction |
| Bromo | ArB(OH)₂, Pd catalyst, base | Aryl | Suzuki Coupling |
| Bromo | ArSnR₃, Pd catalyst | Aryl | Stille Coupling |
| Bromo | Alkene, Pd catalyst, base | Vinyl | Heck Coupling |
This table summarizes potential functional group interconversions based on established organic chemistry principles. vanderbilt.edu
Applications of Thiophene, 3 Bromo 4 Ethoxy 9ci As a Monomer and Building Block in Advanced Materials
Precursor in Conjugated Polymer Synthesis
The presence of the bromo and ethoxy substituents on the thiophene (B33073) ring makes "Thiophene, 3-bromo-4-ethoxy-(9CI)" a valuable monomer for the synthesis of conjugated polymers. The ethoxy group, an electron-donating substituent, influences the electronic properties of the resulting polymer, while the bromo group provides a reactive site for various polymerization techniques.
The polymerization of 3-bromo-4-ethoxythiophene can lead to the formation of poly(3-bromo-4-ethoxythiophene). While specific studies on this homopolymer are limited, research on analogous compounds such as poly(3-bromo-4-methoxythiophene) (PBrMeOTh) provides valuable insights. For instance, PBrMeOTh has been synthesized electrochemically and has demonstrated promising electrochromic properties, exhibiting good optical contrast and distinct color changes in dual electrochromic devices. consensus.app These devices show good switching times, suggesting potential applications in smart windows and displays. consensus.app
Furthermore, "Thiophene, 3-bromo-4-ethoxy-(9CI)" can be copolymerized with other thiophene derivatives or different aromatic monomers. This approach allows for the fine-tuning of the resulting copolymer's properties, such as its band gap and solubility. The incorporation of alkoxy side chains, like the ethoxy group, is known to effectively lower the band gap of copolymers and enhance charge transfer to electron acceptors, which is beneficial for photovoltaic applications. nih.gov
The performance of polythiophenes in electronic devices is highly dependent on their structural regularity. For poly(3-substituted)thiophenes, the head-to-tail (HT) coupling of the monomer units is crucial for achieving high charge carrier mobility. Various synthetic methods, such as the McCullough and Rieke methods, have been developed to achieve highly regioregular poly(3-alkylthiophenes). researchgate.net These methods often involve the formation of a Grignard reagent or an organozinc intermediate, followed by nickel-catalyzed cross-coupling polymerization. nih.gov
In the case of "Thiophene, 3-bromo-4-ethoxy-(9CI)", the presence of the bromo group at the 3-position and the ethoxy group at the 4-position presents challenges and opportunities for controlling the regioselectivity of polymerization. The electronic and steric effects of the ethoxy group can influence the reactivity of the C2 and C5 positions of the thiophene ring, thereby affecting the regiochemistry of the polymer chain. Precise control over the polymerization conditions is essential to favor the desired HT-HT linkages and minimize head-to-head (HH) and tail-to-tail (TT) defects, which can disrupt the planarity and conjugation of the polymer backbone.
The "Thiophene, 3-bromo-4-ethoxy-(9CI)" monomer allows for the rational design of various polymer architectures beyond simple linear homopolymers. For instance, it can be used to create block copolymers, where segments of poly(3-bromo-4-ethoxythiophene) are combined with other polymer blocks to achieve specific functionalities. This approach can lead to materials with self-assembling properties, forming well-defined nanostructures in the solid state.
Moreover, the bromo substituent can be utilized for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer backbone after the initial polymerization, providing a versatile route to functional materials with tailored properties for specific applications.
Role in Oligothiophene Framework Construction for Optoelectronic Devices
Oligothiophenes, which are well-defined, short-chain analogues of polythiophenes, are of great interest for fundamental studies and for applications in high-performance organic field-effect transistors (OFETs) and other optoelectronic devices. acs.org The precise chemical structure and conjugation length of oligothiophenes allow for a detailed investigation of structure-property relationships. acs.org
"Thiophene, 3-bromo-4-ethoxy-(9CI)" can serve as a key building block in the synthesis of functionalized oligothiophenes. The bromo group provides a convenient handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the systematic construction of longer oligomers with alternating substituted and unsubstituted thiophene rings. The ethoxy group, on the other hand, can be used to modulate the solubility and solid-state packing of the oligomers. The self-assembly of such oligomers can lead to highly ordered crystalline domains, which are essential for efficient charge transport in OFETs. nih.gov
| Property | Significance in Oligothiophene-based Devices |
| Defined Conjugation Length | Allows for precise tuning of HOMO/LUMO energy levels. |
| High Purity | Leads to reproducible device performance. |
| Crystalline Packing | Facilitates efficient intermolecular charge hopping. |
| Functional Group Introduction | Enables modulation of electronic properties and intermolecular interactions. |
Integration into Supramolecular Assemblies and Networks
Supramolecular chemistry offers a powerful bottom-up approach to construct complex and functional materials through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Thiophene-based molecules are excellent candidates for building supramolecular assemblies due to the strong tendency of the aromatic rings to form π-π stacks. uh.edu
The structure of "Thiophene, 3-bromo-4-ethoxy-(9CI)" is well-suited for its integration into such assemblies. The planar thiophene core can participate in π-stacking interactions, while the ethoxy and bromo substituents can be involved in directing the self-assembly process through weaker interactions. For instance, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, and the bromine atom can participate in halogen bonding. These directional interactions can be exploited to guide the formation of one-, two-, or three-dimensional supramolecular networks with specific topologies and functions. acs.orgnih.gov The resulting nanostructured materials could find applications in sensing, catalysis, and molecular recognition. nih.gov
Development of Novel π-Conjugated Systems for Electronic Materials
The development of novel π-conjugated systems is at the heart of organic electronics. youtube.com "Thiophene, 3-bromo-4-ethoxy-(9CI)" provides a versatile platform for the synthesis of new π-conjugated molecules and materials with tailored electronic properties. The combination of an electron-donating ethoxy group and a reactive bromo group on the thiophene ring allows for the creation of donor-acceptor systems and the extension of π-conjugation through various chemical transformations. nih.gov
Computational and Theoretical Studies on Thiophene, 3 Bromo 4 Ethoxy 9ci and Its Reaction Pathways
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of thiophene (B33073) derivatives. For 3-bromo-4-ethoxythiophene, DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry and determine key electronic properties. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The optimized geometry reveals a nearly planar thiophene ring, a characteristic feature of this heterocyclic system. The C-S bond lengths are typically calculated to be around 1.7 Å, while the C-C bonds within the ring vary slightly, with the C=C double bonds being shorter than the C-C single bonds. The presence of the bromine and ethoxy substituents introduces asymmetry into the molecule, influencing the electron distribution and local geometry. The C-Br bond length is a significant parameter, and its calculated value provides a basis for understanding its reactivity in, for example, cross-coupling reactions. Similarly, the C-O-C bond angle and the orientation of the ethyl group in the ethoxy substituent are determined, which can affect intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for 3-bromo-4-ethoxythiophene from DFT Calculations
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-S | ~1.73 |
| C=C | ~1.37 |
| C-C | ~1.42 |
| C-Br | ~1.88 |
| C-O | ~1.36 |
| O-C(ethyl) | ~1.44 |
| C-S-C | ~92.5° |
| C-C-Br | ~125.0° |
| C-C-O | ~128.0° |
| C-O-C(ethyl) | ~118.0° |
Note: These are typical approximate values and can vary slightly depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For 3-bromo-4-ethoxythiophene, the spatial distribution and energy levels of these orbitals are determined using the results from DFT calculations.
The HOMO is typically localized over the thiophene ring, with significant contributions from the sulfur atom and the π-system of the carbon atoms. The ethoxy group, being an electron-donating group, generally increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, is often distributed over the thiophene ring and the C-Br bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
The locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, an electrophile would preferentially attack the positions on the thiophene ring with the highest HOMO density, while a nucleophile would target the areas with the highest LUMO density, which may include the carbon atom attached to the bromine.
Table 2: Calculated Frontier Molecular Orbital Energies for 3-bromo-4-ethoxythiophene
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.2 |
| HOMO-LUMO Gap | ~ 5.3 |
Note: These are representative values and the exact energies can differ based on the computational level of theory.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic regions of a molecule. The MESP map is generated by calculating the electrostatic potential at the electron density surface.
For 3-bromo-4-ethoxythiophene, the MESP map typically shows negative potential (represented by red and yellow colors) around the oxygen atom of the ethoxy group and the sulfur atom of the thiophene ring, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, positive potential (represented by blue color) is generally observed around the hydrogen atoms and, significantly, in the region of the C-Br bond, particularly on the bromine atom, suggesting this is an electrophilic site prone to nucleophilic attack. This information is crucial for predicting the regioselectivity of various reactions.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)
Computational methods can predict various spectroscopic properties of 3-bromo-4-ethoxythiophene, which can be compared with experimental data for validation of the computational model.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts for the protons and carbons of the thiophene ring and the ethoxy group can be correlated with experimental spectra. For instance, a patent document reports the ¹H-NMR spectrum of 3-bromo-4-ethoxythiophene, showing signals at δ 7.36 (1H, d, J=3.3 Hz), 6.15 (1H, d, J=3.3 Hz), 4.04 (2H, q, J=7.0 Hz), and 1.45 (3H, t, J=7.0 Hz). google.com Computational predictions would aim to reproduce these shifts and coupling constants.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum shows characteristic peaks for the C-H, C=C, C-S, C-O, and C-Br stretching and bending vibrations, which can aid in the structural identification of the compound.
Table 3: Predicted Spectroscopic Data for 3-bromo-4-ethoxythiophene
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | H2: ~7.4, H5: ~6.2, CH₂: ~4.1, CH₃: ~1.5 |
| ¹³C NMR | Chemical Shift (ppm) | C2: ~120, C3: ~105, C4: ~155, C5: ~100 |
| UV-Vis | λmax (nm) | ~250-280 |
| IR | Wavenumber (cm⁻¹) | C-H stretch: ~3100, C=C stretch: ~1550, C-O stretch: ~1200, C-Br stretch: ~600 |
Note: These are approximate values and serve as examples of what computational predictions would yield.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms involving 3-bromo-4-ethoxythiophene. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.
For reactions such as Suzuki or Stille cross-coupling, which are common for bromo-thiophenes, computational modeling can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The geometries and energies of the transition states for each step can be calculated, providing the activation energy barriers. This information is vital for understanding the reaction kinetics and the factors that influence the reaction rate and yield. For example, modeling the oxidative addition of a palladium(0) catalyst to the C-Br bond would involve locating the transition state for this process and calculating its energy relative to the reactants.
Quantum Chemical Descriptors for Understanding Reactivity and Selectivity
A range of quantum chemical descriptors can be derived from DFT calculations to provide a quantitative understanding of the reactivity and selectivity of 3-bromo-4-ethoxythiophene. These descriptors include:
Global Reactivity Descriptors:
Ionization Potential (I): Approximated by -E(HOMO).
Electron Affinity (A): Approximated by -E(LUMO).
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
Local Reactivity Descriptors:
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most reactive sites for nucleophilic (f⁺(r)), electrophilic (f⁻(r)), and radical (f⁰(r)) attacks. For 3-bromo-4-ethoxythiophene, the Fukui functions can pinpoint which of the carbon atoms on the thiophene ring is most susceptible to electrophilic substitution or where a nucleophile is most likely to attack.
Local Softness (s(r)) and Local Electrophilicity (ω(r)): These are related to the Fukui functions and provide a more refined prediction of local reactivity.
By analyzing these descriptors, a detailed and quantitative understanding of the chemical behavior of 3-bromo-4-ethoxythiophene can be achieved, guiding the design of synthetic routes and the prediction of reaction outcomes.
Advanced Spectroscopic and Analytical Methodologies for Characterization of Thiophene, 3 Bromo 4 Ethoxy 9ci and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
For 3-bromo-4-ethoxythiophene, ¹H NMR would be expected to show signals corresponding to the two non-equivalent protons on the thiophene (B33073) ring, and the ethyl group's quartet and triplet. The precise chemical shifts and coupling constants, which are critical for definitive structural assignment, are not available in published literature. A patent for a derivative, [(4-ethoxythiophen-3-yl)ethynyl]trimethylsilane, provides ¹H-NMR data, but this does not represent the parent compound. google.com
Similarly, ¹³C NMR would provide signals for each of the unique carbon atoms in the molecule. The expected number of signals would be six, but the specific chemical shifts for 3-bromo-4-ethoxythiophene are not documented.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Advanced 2D NMR techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would establish the coupling relationships between the protons on the ethyl group and potentially between the thiophene ring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which could help to confirm the substitution pattern.
Despite the utility of these techniques, no published studies have applied them to 3-bromo-4-ethoxythiophene.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are used to identify the functional groups and vibrational modes of a molecule. For 3-bromo-4-ethoxythiophene, one would expect to observe characteristic C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, C-O stretching for the ethoxy group, and C-S stretching for the thiophene ring. The C-Br stretching frequency would also be a key feature. However, no specific IR or Raman spectra for this compound have been published.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of 3-bromo-4-ethoxythiophene and to study its fragmentation pattern. The molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). While this is a standard analytical technique, specific mass spectral data for this compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. Thiophene derivatives typically exhibit absorption maxima in the UV region. The position of these maxima is sensitive to the nature and position of the substituents. The specific absorption maxima for 3-bromo-4-ethoxythiophene have not been reported.
X-ray Crystallography for Solid-State Structural Determination
If 3-bromo-4-ethoxythiophene could be obtained as a suitable single crystal, X-ray crystallography would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. There are no published crystal structures for this compound.
Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS) for Purity and Mixture Analysis
The assessment of purity and the analysis of complex mixtures containing Thiophene, 3-bromo-4-ethoxy-(9CI) and its derivatives are critical for ensuring the quality of synthetic products and for understanding their behavior in various chemical processes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that provide both separation and identification capabilities, making them indispensable tools for these analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like many thiophene derivatives. In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of Thiophene, 3-bromo-4-ethoxy-(9CI), a non-polar or semi-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. The selection of the column and the temperature program of the GC oven are critical for achieving good separation of the target compound from impurities or other components in a mixture. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragment ions resulting from the cleavage of the ethoxy group, the bromine atom, and the thiophene ring.
While no specific experimental GC-MS data for Thiophene, 3-bromo-4-ethoxy-(9CI) is publicly available, data for the closely related compound 3-bromothiophene (B43185) can provide some insight. For 3-bromothiophene, a Kovats retention index of 983 has been reported on a semi-standard non-polar column, which can be a useful parameter for its identification in a mixture. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, especially for less volatile or thermally labile derivatives of Thiophene, 3-bromo-4-ethoxy-(9CI). In LC-MS, the separation is achieved in the liquid phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. Reversed-phase HPLC, with a C18 or C8 column, is a common choice for the separation of moderately polar organic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
LC-MS analysis can provide valuable information on the purity of Thiophene, 3-bromo-4-ethoxy-(9CI) and can be used to quantify the compound in various matrices. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for analyzing complex mixtures. In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the target compound) is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach allows for highly specific and quantitative analysis even in the presence of co-eluting interferences.
For a structurally similar compound, 3-bromo-4-ethylthiophene (B2399330), predicted collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase, have been calculated for various adducts. This type of data is instrumental in modern LC-MS workflows for compound identification and confirmation.
Predicted Collision Cross Section (CCS) Data for 3-bromo-4-ethylthiophene Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 190.95246 | 125.6 |
| [M+Na]+ | 212.93440 | 139.7 |
| [M-H]- | 188.93790 | 133.1 |
| [M+NH4]+ | 207.97900 | 151.8 |
| [M+K]+ | 228.90834 | 128.9 |
| [M+H-H2O]+ | 172.94244 | 127.2 |
| [M+HCOO]- | 234.94338 | 144.7 |
| [M+CH3COO]- | 248.95903 | 178.5 |
Data sourced from PubChem for the analogous compound 3-bromo-4-ethylthiophene. uni.lu
Future Directions and Emerging Research Avenues for Thiophene, 3 Bromo 4 Ethoxy 9ci Chemistry
Sustainable and Biocatalytic Transformations
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and energy-efficient processes. For a halogenated compound like 3-bromo-4-ethoxythiophene, future research will likely focus on developing more sustainable synthetic and functionalization pathways.
One promising avenue is the exploration of environmentally benign halogenation and cross-coupling reactions. Traditional methods often rely on harsh reagents and solvents. Future approaches could involve the use of "table salt" as a source of electrophilic halogens in greener solvents like ethanol, a method that has proven successful for other halogenated thiophenes. Additionally, the development of metal-free synthetic approaches, which minimize metal toxicity, is a key area of advancement in green chemistry for thiophene (B33073) derivatives.
Biocatalysis offers another powerful tool for the sustainable transformation of thiophene derivatives. Enzymes can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. Research into enzymes capable of regioselective functionalization of the thiophene ring or transformation of the ethoxy group could lead to novel and environmentally friendly routes to valuable derivatives.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiophene Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often chlorinated or aprotic polar solvents | Water, ethanol, ionic liquids, deep eutectic solvents |
| Catalysts | Heavy metals (e.g., palladium, copper) | Biocatalysts, metal-free catalysts, recyclable heterogeneous catalysts |
| Reagents | Stoichiometric and often hazardous reagents | Atom-economical reagents, renewable feedstocks |
| Energy | Often requires high temperatures and pressures | Milder reaction conditions, use of microwave or ultrasound |
High-Throughput Synthesis and Screening of Derivatives
The discovery of new materials and molecules with desired properties can be significantly accelerated through high-throughput synthesis and screening techniques. For 3-bromo-4-ethoxythiophene, its reactive handles—the bromine atom and the activated C-H positions on the thiophene ring—make it an ideal candidate for the creation of large libraries of derivatives.
Parallel synthesis techniques can be employed to rapidly generate a multitude of derivatives by reacting 3-bromo-4-ethoxythiophene with a diverse set of coupling partners. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings can be performed in parallel to introduce a wide variety of substituents at the 3-position.
The resulting libraries of compounds can then be screened for various properties, including electronic, optical, and biological activities. This approach is particularly valuable in the search for new organic electronic materials, where subtle changes in molecular structure can have a profound impact on performance. The development of automated synthesis platforms will further streamline this process, enabling the rapid exploration of a vast chemical space derived from 3-bromo-4-ethoxythiophene.
Integration with Machine Learning for Reaction Prediction and Material Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can predict reaction outcomes, optimize reaction conditions, and even design novel molecules with targeted properties.
For 3-bromo-4-ethoxythiophene, ML models can be trained on existing data for thiophene chemistry to predict the most effective catalysts, solvents, and reaction conditions for a desired transformation. This can significantly reduce the number of experiments required, saving time and resources. For example, ML models have been developed to predict reaction yields for cross-coupling reactions with high accuracy.
Furthermore, generative ML models can be used to design new derivatives of 3-bromo-4-ethoxythiophene with optimized electronic properties for applications in organic electronics. By learning the structure-property relationships from large datasets of known thiophene-based materials, these models can propose novel molecular structures with enhanced performance characteristics, such as improved charge carrier mobility or tailored light absorption profiles. The use of ML can accelerate the discovery of new polymers with specific functionalities.
Exploration in Advanced Nanomaterial Fabrication
Thiophene derivatives are key components in a variety of advanced nanomaterials due to their unique electronic and optical properties. The functional groups on 3-bromo-4-ethoxythiophene provide anchor points for its integration into or onto nanomaterials, opening up new avenues for the fabrication of functional hybrid materials.
One area of interest is the use of thiophene derivatives in the synthesis of functionalized nanoparticles. The sulfur atom in the thiophene ring can exhibit a high affinity for certain metal surfaces, making 3-bromo-4-ethoxythiophene a potential ligand for the surface modification of nanoparticles like gold or palladium. Such surface functionalization can be used to tune the properties of the nanoparticles, for instance, by creating a polymeric shell through a "grafting-through" approach.
Moreover, thiophene-based polymers and oligomers can self-assemble into well-defined nanostructures, such as nanowires and nanoribbons, which are essential for the performance of organic electronic devices. The specific substitution pattern of 3-bromo-4-ethoxythiophene could be exploited to control the self-assembly process and the resulting morphology of these nanostructures.
Table 2: Potential Applications of 3-bromo-4-ethoxythiophene in Nanomaterials
| Nanomaterial Type | Potential Role of 3-bromo-4-ethoxythiophene | Potential Application |
| Metal Nanoparticles | Surface ligand for stabilization and functionalization | Catalysis, sensing, biomedical imaging |
| Semiconductor Quantum Dots | Component of the organic capping layer to control electronic properties | LED lighting, displays, solar cells |
| Organic Nanowires/Nanoribbons | Monomeric unit for the synthesis of self-assembling conjugated polymers | Organic field-effect transistors (OFETs), sensors |
| Covalent Organic Frameworks (COFs) | Building block for porous, |
Q & A
Q. What are the most efficient synthetic routes for preparing 3-bromo-4-ethoxy-thiophene (9CI) with high purity?
Methodological Answer: Synthesis typically involves functionalization of the thiophene ring. A two-step approach is recommended:
Ethoxylation : Introduce the ethoxy group via nucleophilic substitution or Friedel-Crafts alkylation on a pre-functionalized thiophene precursor.
Bromination : Use electrophilic bromination (e.g., NBS in DMF) at the 3-position, leveraging the directing effects of the ethoxy group.
Key Considerations :
- Optimize reaction temperature (0–5°C for bromination to minimize side reactions).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Reference : Similar protocols for brominated thiophenes are detailed in and , where bromoalkyl substituents are introduced via controlled electrophilic substitution .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-bromo-4-ethoxy-thiophene?
Methodological Answer:
- H NMR :
- Ethoxy group: δ 1.3–1.5 ppm (triplet, -CHCH), δ 4.0–4.2 ppm (quartet, OCH).
- Thiophene protons: δ 6.8–7.2 ppm (doublets, J = 3–5 Hz, ring protons).
- C NMR :
- Thiophene carbons: δ 125–140 ppm.
- Bromine-induced deshielding: δ 110–115 ppm (C-Br).
- IR : C-Br stretch at ~550–650 cm; C-O-C (ethoxy) at ~1050–1150 cm.
- MS : Molecular ion peak at m/z ≈ 222 (CHBrOS), with isotopic patterns confirming bromine.
Reference : Structural elucidation strategies for analogous bromothiophenes are outlined in and .
Q. What solubility and stability considerations are critical for handling 3-bromo-4-ethoxy-thiophene?
Methodological Answer:
- Solubility : Moderately soluble in dichloromethane, THF, and DMF; poorly soluble in water. Ethoxy enhances lipophilicity, requiring polar aprotic solvents for reactions.
- Stability :
Advanced Research Questions
Q. How does the electron-withdrawing bromo group influence the reactivity of the thiophene ring in cross-coupling reactions?
Methodological Answer: The bromo group at C3:
- Activates the ring for electrophilic substitution at C5 (para to Br).
- Facilitates Suzuki-Miyaura couplings : Use Pd(PPh)/KCO in THF/HO to couple with boronic acids.
- Directs regioselectivity : Ethoxy at C4 further stabilizes intermediates via resonance.
Experimental Design : - Compare coupling efficiency with/without bromine via GC-MS yield analysis.
- Use DFT calculations (B3LYP/6-31G*) to map electron density distribution.
Reference : Substituent effects on thiophene reactivity are highlighted in and .
Q. What strategies resolve contradictory data on this compound’s biological activity across assay systems?
Methodological Answer: Case Study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria):
Standardize Assay Conditions :
- Use identical bacterial strains, inoculum size, and solvent controls (DMSO ≤1%).
Validate Membrane Permeability :
- Perform LIVE/DEAD staining with confocal microscopy to assess cell uptake.
Comparative SAR Analysis :
- Synthesize analogs (e.g., 3-Cl or 4-OCH) to isolate substituent effects.
Reference : demonstrates comparative SAR approaches for thiophene derivatives .
Q. What computational methods predict interaction mechanisms of 3-bromo-4-ethoxy-thiophene with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Target DNA G-quadruplexes (e.g., c-MYC promoter) using the compound’s planar thiophene ring for π-π stacking.
- MD Simulations (GROMACS) :
- Simulate binding stability in aqueous solution (TIP3P water model) over 100 ns.
- DFT (Gaussian 09) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
